N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
Description
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide (CAS: 620541-13-1) is a furan-based carboxamide derivative with a molecular formula of C₁₇H₁₁BrF₃NO₂ and a molecular weight of 398.18 g/mol . Structurally, it features a furan-2-carboxamide backbone substituted at the 5-position with a 2-(trifluoromethyl)phenyl group and an N-linked 2-bromophenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom at the ortho position of the phenyl ring may influence steric and electronic interactions in biological systems.
Properties
CAS No. |
620541-13-1 |
|---|---|
Molecular Formula |
C18H11BrF3NO2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11BrF3NO2/c19-13-7-3-4-8-14(13)23-17(24)16-10-9-15(25-16)11-5-1-2-6-12(11)18(20,21)22/h1-10H,(H,23,24) |
InChI Key |
ZSWSKYHNABJIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide typically involves multi-step organic reactions. One common approach is the coupling of 2-bromophenylamine with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the corresponding amide. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can produce a wide range of derivatives depending on the nucleophile.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. Research indicates that compounds with similar structures can prevent neuronal death associated with neurodegenerative diseases and cerebrovascular accidents, such as strokes. The furan ring is believed to modulate cellular signaling pathways that are crucial for neuronal survival .
Case Study: Neuroprotection in Stroke Models
In a study focusing on the neuroprotective effects of furan derivatives, N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide was shown to significantly reduce neuronal death in animal models of stroke. The mechanism was attributed to the compound's ability to inhibit apoptotic pathways and enhance antioxidant defenses.
Anticancer Activity
Potential Antitumor Effects
Research into similar furan derivatives has revealed promising anticancer properties. The structural characteristics of this compound suggest it may exhibit selective cytotoxicity against various cancer cell lines .
Data Table: Anticancer Activity Comparison
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| Similar Furan Derivative A | PC3 (Prostate Cancer) | 12.3 | Cell cycle arrest |
| Similar Furan Derivative B | HepG2 (Liver Cancer) | 20.5 | Inhibition of angiogenesis |
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis, particularly for developing novel pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds similar to this compound has been pivotal in optimizing their therapeutic potential. Research indicates that variations in substituents on the phenyl rings can significantly affect biological activity, leading to the development of more potent derivatives .
Mechanism of Action
The mechanism by which N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Trifluoromethyl : The substitution of chlorine (e.g., in N-(3-Bromophenyl)-5-(2-chlorophenyl)-2-furamide) reduces molecular weight compared to trifluoromethyl analogues but may decrease metabolic stability due to lower electron-withdrawing effects .
- Nitro Group Impact : The 5-nitro substitution in 5-Nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide introduces strong electron-withdrawing properties, which may enhance reactivity but reduce bioavailability due to polarity .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, as seen in related compounds like HC067047 (), suggesting improved in vivo half-life for the target compound .
Biological Activity
N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a furan ring, a bromophenyl group, and a trifluoromethyl-substituted phenyl moiety. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a promising candidate for further pharmacological investigation .
1. Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties, particularly in preventing neuronal death associated with conditions such as stroke. The furan moiety is believed to modulate cellular signaling pathways that protect neurons from apoptosis .
2. Antimicrobial Activity
In studies involving related compounds, antimicrobial potential has been assessed through quantitative structure-activity relationship (QSAR) analysis. Compounds with halogenated phenyl rings showed significant effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
3. Anticancer Properties
The compound's structure suggests potential anticancer activity. Preliminary screenings of similar compounds have indicated cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Studies have focused on its binding affinity to neurotransmitter receptors and enzymes involved in neuroprotection, which could elucidate its pharmacological profile.
- Cell Membrane Penetration : The lipophilicity conferred by the trifluoromethyl group may facilitate rapid penetration through cellular membranes, enhancing its bioavailability .
- Interaction with Cellular Pathways : The furan ring may interact with specific cellular pathways that regulate apoptosis and cell survival, contributing to its neuroprotective effects.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct properties that may influence their biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Contains trifluoromethyl group | Enhanced metabolic stability |
| N-(2-Chlorophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide | Chlorine instead of bromine | Different reactivity profile |
| N-(2-Bromophenyl)-5-(2-methylphenyl)-2-furamide | Methyl group instead of trifluoromethyl | Altered physical and chemical properties |
Case Studies
- Neuroprotective Study : A study demonstrated that a derivative of this compound significantly reduced neuronal apoptosis in vitro models of ischemia, suggesting its potential use in stroke therapy .
- Antimicrobial Screening : In a series of tests against Gram-positive and Gram-negative bacteria, derivatives showed varying degrees of effectiveness, highlighting the importance of substituent positioning on the phenyl ring for optimal activity .
- Anticancer Screening : A drug library screening identified several derivatives with promising anticancer activity against multicellular spheroids, indicating their potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
